Polypeptide Synthesis Inhibition: Lankacidinol Equipotent to Lankacidin C and Erythromycin in Cell‑Free Assays
In a cell‑free bacterial polypeptide synthesis system, lankacidinol exhibited inhibition potency equivalent to that of lankacidin C and erythromycin [1]. The study reported that lankacidinol, lankacidin, and erythromycin inhibited polypeptide synthesis to a comparable degree, indicating that the intrinsic ribosomal binding and inhibition capacity of lankacidinol is on par with these established antibiotics [1].
| Evidence Dimension | Inhibition of bacterial polypeptide synthesis |
|---|---|
| Target Compound Data | Equipotent (qualitative assessment) |
| Comparator Or Baseline | Lankacidin C and Erythromycin (qualitative assessment) |
| Quantified Difference | No significant difference reported |
| Conditions | Cell‑free bacterial translation system |
Why This Matters
Confirms that lankacidinol possesses the same intrinsic ribosome‑targeting capability as the clinically used erythromycin and the structurally related lankacidin C, validating its utility as a reference compound for mechanistic studies of protein synthesis inhibition.
- [1] McFarland JW, et al. Side chain modifications in lankacidin group antibiotics. Antimicrob Agents Chemother. 1984 Feb;25(2):226-33. PMID: 6370129. View Source
